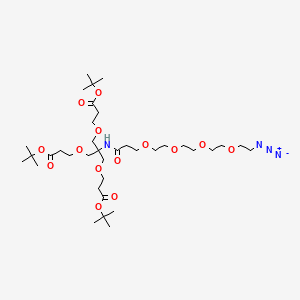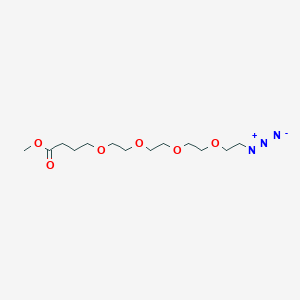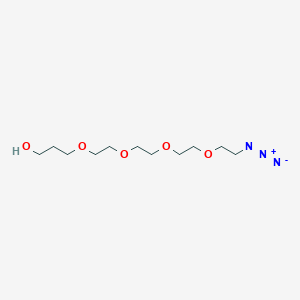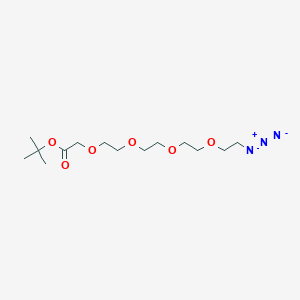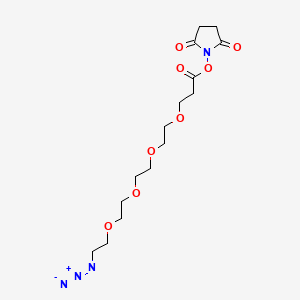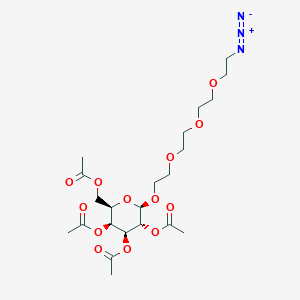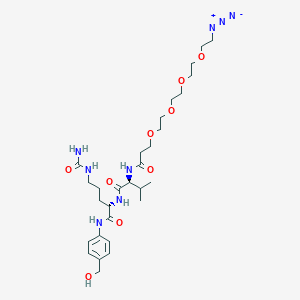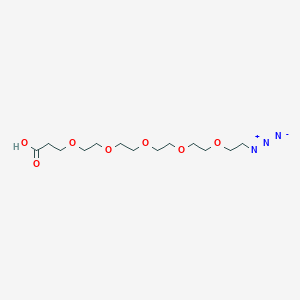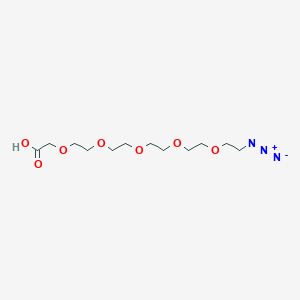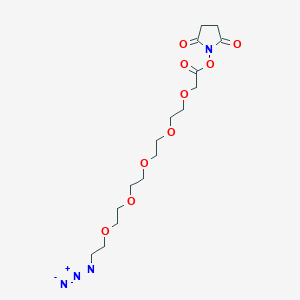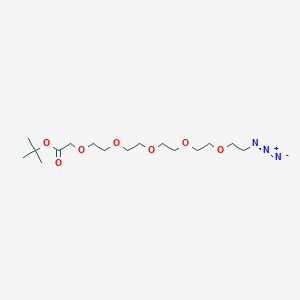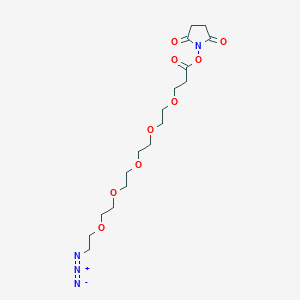![molecular formula C25H28N4O2S B605932 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine
Overview
Description
BAY-294: is a chemical compound known for its role as a control for the selective SOS1-KRAS interaction inhibitor BAY-293. The compound is identified as the (S)-enantiomer of BAY-293 and exhibits minimal potency against SOS1-mediated KRAS activation .
Mechanism of Action
Target of Action
The primary target of BAY 293 Negative Control, also known as BAY-294, is SOS1 . SOS1, or Son of Sevenless homolog 1, is a guanine nucleotide exchange factor (GEF) and activator of RAS . RAS proteins are major oncogenes, and mutations in the RAS genes occur frequently in human cancers .
Mode of Action
BAY 293 Negative Control disrupts the interaction between KRAS and its exchange factor SOS1 . It selectively inhibits the KRAS–SOS1 interaction with an IC50 of 21 nM . This inhibition impairs the activation of RAS in tumor cells .
Biochemical Pathways
The inhibition of the KRAS-SOS1 interaction by BAY 293 Negative Control affects the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways . These pathways are essential for cell survival and proliferation . By inhibiting the activation of RAS, BAY 293 Negative Control can downregulate these pathways .
Pharmacokinetics
It is soluble to 100 mm in dmso and ethanol , which could potentially impact its bioavailability.
Result of Action
BAY 293 Negative Control inhibits the activation of RAS in HeLa cells, with IC50 values in the submicromolar range . It shows efficient antiproliferative activity against wild-type KRAS cell lines (K-562, MOLM-13) and cell lines with KRASG12C mutation (NCI-H358, Calu-1), with IC50s between 1000 to 3500 nM . Furthermore, it efficiently inhibits pERK levels in K-562 cells after incubation for 60 minutes without affecting total protein levels of ERK .
Action Environment
It is noted that sos1 inhibition has synergistic antiproliferative potential when combined with direct covalent krasg12c inhibitors . This suggests that the efficacy of BAY 293 Negative Control could potentially be influenced by the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
BAY 293 Negative Control plays a significant role in biochemical reactions by serving as a reference point to compare the effects of BAY 293. It interacts with various enzymes, proteins, and other biomolecules. Specifically, BAY 293 Negative Control is known to inhibit the interaction between KRAS and SOS1, which is a critical step in the RAS-RAF-MEK-ERK signaling pathway . This inhibition leads to the downregulation of active RAS in tumor cells, thereby affecting the overall biochemical environment within the cell .
Cellular Effects
BAY 293 Negative Control has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, BAY 293 Negative Control inhibits the RAS-RAF-MEK-ERK pathway, which is essential for cell proliferation and survival . This inhibition results in the downregulation of active RAS levels in tumor cells, thereby reducing cell proliferation and inducing apoptosis . Additionally, BAY 293 Negative Control has been observed to exhibit synergistic effects with other chemotherapeutic agents, enhancing their efficacy in cancer treatment .
Molecular Mechanism
The molecular mechanism of BAY 293 Negative Control involves its interaction with KRAS and SOS1. By inhibiting the KRAS-SOS1 interaction, BAY 293 Negative Control disrupts the activation of the RAS-RAF-MEK-ERK signaling pathway . This disruption leads to the downregulation of active RAS levels in tumor cells, thereby inhibiting cell proliferation and inducing apoptosis . Furthermore, BAY 293 Negative Control has been shown to exhibit synergistic effects with other inhibitors, such as KRAS G12C inhibitors, enhancing their efficacy in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY 293 Negative Control have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Its efficacy may decrease over time due to degradation or other factors. Long-term studies have shown that BAY 293 Negative Control can induce sustained inhibition of the RAS-RAF-MEK-ERK pathway, leading to prolonged downregulation of active RAS levels in tumor cells . This sustained inhibition results in long-term effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of BAY 293 Negative Control vary with different dosages in animal models. At lower doses, the compound effectively inhibits the KRAS-SOS1 interaction and downregulates active RAS levels in tumor cells . At higher doses, BAY 293 Negative Control may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its inhibitory activity .
Metabolic Pathways
BAY 293 Negative Control is involved in various metabolic pathways, including the RAS-RAF-MEK-ERK signaling pathway. By inhibiting the KRAS-SOS1 interaction, the compound disrupts the activation of this pathway, leading to the downregulation of active RAS levels in tumor cells . This disruption affects metabolic flux and metabolite levels within the cell, altering the overall metabolic environment . Additionally, BAY 293 Negative Control interacts with various enzymes and cofactors involved in these pathways, further modulating cellular metabolism .
Transport and Distribution
BAY 293 Negative Control is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell . Once inside the cell, BAY 293 Negative Control accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, as well as its physicochemical properties .
Subcellular Localization
The subcellular localization of BAY 293 Negative Control plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with KRAS and SOS1 to inhibit the RAS-RAF-MEK-ERK signaling pathway . This localization is facilitated by specific targeting signals and post-translational modifications that direct BAY 293 Negative Control to these compartments . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to its target biomolecules to exert its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of BAY-294 involves the preparation of 6,7-dimethoxy-2-methyl-N-[(S)-1-(4-{2-[(methylamino)methyl]phenyl}thien-2-yl)ethyl]quinazolin-4-amine. The compound is typically synthesized in a laboratory setting using various organic synthesis techniques .
Industrial Production Methods: : Industrial production methods for BAY-294 are not widely documented, as it is primarily used in research settings.
Chemical Reactions Analysis
Types of Reactions: : BAY-294 undergoes various chemical reactions, including substitution reactions. The compound’s structure allows it to participate in reactions typical of quinazoline derivatives .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of BAY-294 include dimethyl sulfoxide (DMSO) and other organic solvents. Reaction conditions often involve controlled temperatures and specific catalysts to facilitate the desired chemical transformations .
Major Products: : The major products formed from reactions involving BAY-294 depend on the specific reagents and conditions used. the compound’s primary use as a control in SOS1-KRAS interaction studies means that its reactions are often designed to test its stability and efficacy in inhibiting this interaction .
Scientific Research Applications
Chemistry: : In chemistry, BAY-294 is used as a control compound to study the selective inhibition of the SOS1-KRAS interaction. This interaction is crucial in understanding the molecular mechanisms of certain cancers .
Biology: : In biological research, BAY-294 helps elucidate the role of the SOS1-KRAS interaction in cellular signaling pathways. It is particularly useful in studies involving KRAS-mutated cell lines .
Medicine: : In medical research, BAY-294 is used to investigate potential therapeutic targets for cancers with KRAS mutations. Its role as a control compound helps validate the efficacy of other inhibitors targeting the SOS1-KRAS interaction .
Industry: : While BAY-294’s primary applications are in research, its potential implications in developing cancer therapies make it a compound of interest in the pharmaceutical industry .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to BAY-294 include BAY-293, BAY-0361, and BAY-091. These compounds also target the SOS1-KRAS interaction but may differ in their potency and specificity .
Uniqueness: : BAY-294 is unique in its role as the (S)-enantiomer of BAY-293, providing a specific control for studies involving the selective inhibition of the SOS1-KRAS interaction. Its minimal potency against SOS1-mediated KRAS activation distinguishes it from other inhibitors .
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOYDTDILXDA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


